N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide

Description

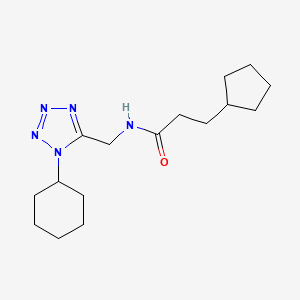

This compound features a tetrazole ring substituted with a cyclohexyl group, connected via a methylene bridge to a 3-cyclopentylpropanamide moiety.

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3-cyclopentylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O/c22-16(11-10-13-6-4-5-7-13)17-12-15-18-19-20-21(15)14-8-2-1-3-9-14/h13-14H,1-12H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPFYFBQBLKZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)CCC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrazoles is the Ugi-azide reaction, which involves the reaction of an aldehyde, an amine, an isocyanide, and an azide source under mild conditions . This reaction can be carried out in various solvents, including water, using catalysts such as tetradecyltrimethylammonium bromide to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide may involve large-scale Ugi-azide reactions in continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the tetrazole ring or the cyclohexyl and cyclopentyl groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrazole ring may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups onto the tetrazole ring.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide has several scientific research applications:

Medicinal Chemistry: Tetrazole derivatives are known for their bioisosterism with carboxylic acids and amides, making them valuable in drug design for enhancing metabolic stability and bioavailability.

Materials Science: Tetrazoles are used in the development of high-energy materials, such as explosives and propellants, due to their high nitrogen content and stability.

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of carboxylic acids and amides, allowing it to bind to enzymes and receptors involved in various biological processes. This binding can modulate the activity of these targets, leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound diverges from analogs such as 5a–5j (–3), which possess substituted benzenamine groups instead of the 3-cyclopentylpropanamide chain. Key differences include:

- Substituent Type : The propanamide group introduces a flexible aliphatic chain and amide functionality, contrasting with the aromatic amines in 5a–5j . This may enhance lipophilicity and alter binding affinities in biological systems.

- Stereoelectronic Effects : The cyclohexyl group in the tetrazole ring is retained across analogs, but the propanamide’s electron-withdrawing nature could modulate the tetrazole’s acidity compared to electron-donating substituents (e.g., -OCH₃ or -F in 5f–5g ) .

Table 1: Comparative Physical Properties

*Data inferred from structural analogs due to absence of direct evidence.

- Synthetic Efficiency : The target compound’s synthesis might follow a pathway similar to 5a–5j , which use Au(PPh₃)OTf-catalyzed multicomponent reactions (). However, substituting aniline with a propanamide precursor could alter reaction kinetics and yields .

- Melting Points : Aromatic analogs (5a–5j ) exhibit higher melting points (112–210°C) due to rigid aromatic systems and intermolecular π-π stacking. The target compound’s aliphatic chain may reduce melting points, analogous to flexible amides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () .

Spectroscopic and Analytical Data

- IR Spectroscopy : The tetrazole ring’s -NH stretching (~3418 cm⁻¹ in 5a ) and C=N/C-N stretches (~1579 cm⁻¹) are consistent across analogs. The target compound’s amide group would introduce additional peaks for C=O (~1650 cm⁻¹) and N-H bending (~1612 cm⁻¹) .

- NMR Spectroscopy : The cyclohexyl group’s protons in the tetrazole moiety resonate at δ ~1.2–2.2 ppm (multiplet) in analogs. The cyclopentylpropanamide chain would show distinct signals: cyclopentyl protons (δ ~1.5–2.0 ppm) and propanamide’s methylene/methyl groups (δ ~2.3–3.5 ppm) .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-cyclopentylpropanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{16}H_{24}N_{6}O

- Molecular Weight : 320.41 g/mol

The biological activity of this compound is primarily attributed to the tetrazole moiety, which can act as a bioisostere for carboxylic acids. This allows it to interact with various biological targets, including enzymes and receptors, potentially modulating their activity. The presence of the cyclopentyl group may enhance lipophilicity, influencing membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial activity. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes. For instance, studies have shown that similar tetrazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Antiviral Activity

Tetrazoles have also been investigated for their antiviral properties. The ability of these compounds to interfere with viral replication processes makes them candidates for further development in antiviral therapies. Specific studies on related tetrazole compounds suggest potential efficacy against viruses such as HIV and influenza .

Anti-inflammatory Effects

Some tetrazole derivatives demonstrate anti-inflammatory properties by inhibiting key inflammatory mediators. This activity may be beneficial in treating conditions such as arthritis or other inflammatory diseases. The precise pathways involved often include the modulation of cytokine production and inhibition of inflammatory cell migration .

Research Findings and Case Studies

Recent studies have focused on synthesizing derivatives of this compound to explore their biological potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.